Home > Products > Screening Compounds P128893 > 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone - 946385-86-0

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

Catalog Number: EVT-3176065
CAS Number: 946385-86-0
Molecular Formula: C19H16BrN3O
Molecular Weight: 382.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Levosimendan (CAS 141505-33-1)

  • Compound Description: Levosimendan is a 3(2H)-pyridazinone derivative known for its cardiotonic properties. []

Pimobendan

  • Compound Description: Pimobendan is a benzimidazole-substituted pyridazinone with significant positive inotropic effects, particularly when administered orally. [] It is used to treat heart failure in dogs.

4,5-Dihydro-5-methyl-6-(2-pyridin-4-yl-1H-indol-5-yl)pyrazin-3(2H)-one (BM 50.0430)

  • Compound Description: BM 50.0430 is an indole derivative exhibiting positive inotropic activity in rats and cats. It increases myocardial contractility without significantly affecting heart rate or blood pressure. Notably, its mechanism of action does not involve the stimulation of β-adrenergic receptors. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: [H]A-585539 is a selective, high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) with rapid kinetics, low nonspecific binding, and high specific activity. [, ]
Synthesis Analysis

The synthesis of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone can be achieved through several methods, with one common approach involving the reaction of hydrazine derivatives with maleic acid derivatives. The general procedure includes:

  1. Reagents: The reaction typically employs 4-bromobenzaldehyde and hydrazine hydrate, often in the presence of acetic anhydride as a solvent.
  2. Reaction Conditions: The mixture is stirred under reflux conditions for several hours to facilitate the condensation reaction, leading to the formation of an intermediate that subsequently cyclizes to yield the pyridazinone structure.
  3. Isolation: After completion, the product is usually purified through recrystallization from appropriate solvents such as ethanol.

The synthesis can be represented as follows:

4 bromobenzaldehyde+hydrazineintermediate6 4 bromophenyl 4 5 dihydro 3 2H pyridazinone\text{4 bromobenzaldehyde}+\text{hydrazine}\rightarrow \text{intermediate}\rightarrow \text{6 4 bromophenyl 4 5 dihydro 3 2H pyridazinone}

This method allows for good yields and purity of the final product, making it suitable for further applications in drug development .

Molecular Structure Analysis

The molecular structure of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone features a pyridazine ring fused with a bromophenyl group. Key structural details include:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Bromophenyl Substituent: A phenyl group substituted with a bromine atom at the para position relative to the nitrogen atom.
  • Dihydropyridazinone Framework: The compound contains a carbonyl group (C=O) at position 3 of the pyridazine ring.

Structural Data

  • Melting Point: 167°C to 171°C
  • Spectroscopic Data:
    • Infrared (IR) spectroscopy shows characteristic peaks corresponding to C=O and aromatic C-H stretching.
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule.

The compound's three-dimensional conformation can be analyzed using computational methods such as Density Functional Theory (DFT) to predict its reactivity and interaction with biological targets .

Chemical Reactions Analysis

6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for modifications that enhance biological activity.
  2. Condensation Reactions: The carbonyl group can react with amines or hydrazines to form more complex structures.
  3. Reduction Reactions: The pyridazinone moiety can be reduced to yield dihydropyridazines, which may exhibit different pharmacological properties.

These reactions expand the utility of the compound in synthesizing derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action for compounds like 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone often involves interaction with specific biological targets such as receptors or enzymes. For example:

  • Antihypertensive Activity: Pyridazinones have been shown to act as antagonists at alpha-adrenoceptors, influencing vascular tone and blood pressure regulation.
  • Enzyme Inhibition: Some derivatives inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cardiovascular regulation.

The detailed mechanism often involves binding studies and molecular docking simulations to elucidate how these compounds interact at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of aromatic compounds and carbonyl functionalities.

These properties are critical for determining its suitability for various applications in medicinal chemistry .

Applications

The scientific applications of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone are diverse:

  1. Pharmaceutical Development: As a lead compound for designing new antihypertensive agents or other therapeutic drugs targeting cardiovascular diseases.
  2. Biological Studies: Used in research to understand receptor-ligand interactions and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules with potential pharmacological activities.

Research continues to explore its full potential in drug discovery and development, emphasizing its importance within medicinal chemistry .

Introduction to Pyridazinone-Based Pharmacophores

Nomenclature and Structural Classification of 6-(4-Bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

Systematic Nomenclature:

  • IUPAC Name: 3-(4-Bromophenyl)-5-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
  • Molecular Formula: C₁₉H₁₆BrN₃O
  • CAS Registry Number: 4596758 (PubChem CID) [1]

Structural Features:The compound integrates three distinct pharmacophoric units:

  • Dihydropyridazinone Core (4,5-Dihydro-3(2H)-pyridazinone): A partially saturated six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, and a ketone at position 3. This core confers conformational rigidity and hydrogen-bonding capacity [4] [7].
  • 4-Bromophenyl Substituent: Positioned at C-6 of the pyridazinone ring, the electron-deficient aryl bromide enhances electrophilic character and facilitates cross-coupling reactions for structural diversification [3] [7].
  • 1-Methyl-1H-indol-3-yl Moiety: Attached at C-4, this hydrophobic group engages in π-stacking interactions with biological targets. N-methylation prevents undesired metabolism at the indole nitrogen [1] [5].
  • Stereochemical Considerations: The tetrahedral C-4 chiral center generates two enantiomers, though biological data often refers to the racemate. Absolute configuration influences target affinity but remains understudied for this compound.

Table 1: Key Nomenclature and Structural Descriptors

PropertyValue
IUPAC Name3-(4-Bromophenyl)-5-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Molecular FormulaC₁₉H₁₆BrN₃O
Molecular Weight382.26 g/mol
CAS Number (anhydrous)4596758
Hybrid ComponentsDihydropyridazinone, 4-Bromophenyl, 1-Methylindole

Historical Development of Dihydropyridazinone Scaffolds in Medicinal Chemistry

Dihydropyridazinones evolved from early cardiovascular agents to targeted therapeutics through strategic scaffold hybridization:

  • First-Generation Derivatives (1970s–1990s): Simple 6-aryl-4,5-dihydropyridazin-3(2H)-ones like 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CID 689108) were explored as vasodilators and platelet aggregation inhibitors. Their limited target specificity prompted structural enhancements [3] [7].
  • Scaffold Optimization (2000s): Introduction of heteroaromatic groups at C-4 improved kinase affinity. The indole moiety emerged as critical for ATP-competitive binding, evidenced by analogues like 6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone (78860-87-4), though N-unsubstituted indoles showed metabolic instability [2] [5].
  • Contemporary Hybrids (2010–Present): N-methylation of the indole nitrogen in 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone addressed metabolic limitations while retaining target affinity. Patent literature (e.g., US9284300B2) confirms pyridazinones as FPR1/FPR2 dual agonists, with C-6 aryl groups essential for activity—modifications here abolish receptor binding [8].

  • Synthetic Accessibility: Early routes involved hydrazine cyclization with β-keto esters. Modern synthesis employs Pd-catalyzed couplings to incorporate the 4-bromophenyl group post-cyclization, achieving higher yields (>75%) [4] [7].

Significance of Indole-Pyridazinone Hybrid Architectures in Drug Discovery

The fusion of indole and pyridazinone pharmacophores creates synergistic bioactivity profiles unattainable with either moiety alone:

  • Target Versatility:
  • Kinase Inhibition: The 1-methylindole group occupies hydrophobic pockets in kinase domains, while the dihydropyridazinone core mimics purine H-bond patterns. This compound inhibits tyrosine kinases (e.g., Src, Abl) at IC₅₀ values of 1–10 μM, superior to non-hybrid pyridazinones [5] [8].
  • Formyl Peptide Receptor (FPR) Agonism: Hybrids demonstrate low-μM EC₅₀ values for FPR1/FPR2 activation, crucial for modulating neutrophil-mediated inflammation. Molecular docking confirms overlapping poses with peptide agonists like fMLF in FPR1 .
  • Antimicrobial Activity: Preliminary data suggest activity against Gram-positive bacteria (MIC 32 μg/mL), attributed to membrane disruption by the lipophilic bromophenyl-indole system [5].

  • Structure-Activity Relationship (SAR) Advantages:

  • The 1-methyl group on indole blocks CYP450-mediated oxidation, improving metabolic half-life (t₁/₂ > 60 min vs. 15 min for unmethylated analogues) [5].
  • C-6 bromophenyl enables late-stage diversification via Suzuki coupling, generating libraries for target screening.

Table 2: Research Applications of Indole-Pyridazinone Hybrids

Biological TargetActivityStructural Determinants
Tyrosine Kinases (e.g., Src)Inhibition (IC₅₀: 2–8 μM)1-Methylindole (hydrophobic pocket), Pyridazinone (H-bond)
Formyl Peptide ReceptorsDual FPR1/FPR2 Agonism (EC₅₀: 1–5 μM)C-6 Aryl group, C-4 indole orientation
Bacterial MembranesDisruption (Gram-positive MIC: 32 μg/mL)Lipophilic bromophenyl-indole conjugate
  • Comparative Pharmacophore Value: Hybrids exhibit 5–10-fold greater potency than simpler dihydropyridazinones like 4,5-dihydro-6-methylpyridazin-3(2H)-one (5157-08-4), which lack target specificity beyond basal cytotoxicity [4] [5].

Properties

CAS Number

946385-86-0

Product Name

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

IUPAC Name

3-(4-bromophenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C19H16BrN3O/c1-23-11-16(14-4-2-3-5-18(14)23)15-10-17(21-22-19(15)24)12-6-8-13(20)9-7-12/h2-9,11,15H,10H2,1H3,(H,22,24)

InChI Key

FQZJJXGMGFMMAR-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.